(S)-1-(Trifluoromethyl)ethylisocyanate
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Overview
Description
(S)-1-(Trifluoromethyl)ethylisocyanate is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethylisocyanate moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of alkenes, arenes, and terminal alkynes using reagents such as Umemoto’s reagents . The reaction conditions often involve the use of a base and a solvent like dichloromethane at low temperatures to ensure high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of (S)-1-(Trifluoromethyl)ethylisocyanate may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Trifluoromethyl)ethylisocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: Involving nucleophiles that attack the isocyanate group.
Addition Reactions: Where the trifluoromethyl group participates in forming new bonds with other organic moieties.
Oxidation and Reduction Reactions: Though less common, these reactions can modify the functional groups attached to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone, which acts as a trifluoromethylating agent under visible light irradiation . Other reagents include trifluoromethyl triflate and various transition metal catalysts .
Major Products Formed
The major products formed from these reactions often include trifluoromethylated derivatives of the starting materials, which can exhibit enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .
Scientific Research Applications
(S)-1-(Trifluoromethyl)ethylisocyanate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which (S)-1-(Trifluoromethyl)ethylisocyanate exerts its effects involves the formation of electron donor-acceptor complexes with nucleophiles. This can lead to intramolecular single electron transfer reactions under specific conditions, such as visible light irradiation . The molecular targets and pathways involved often include the modification of functional groups in organic molecules, enhancing their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Used as a trifluoromethylating agent.
Trifluoromethyl Triflate: Employed in the synthesis of trifluoromethyl ethers.
Umemoto’s Reagents: Utilized for direct trifluoromethylation of various organic compounds.
Uniqueness
(S)-1-(Trifluoromethyl)ethylisocyanate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other trifluoromethylated compounds. Its ability to form stable electron donor-acceptor complexes and undergo selective reactions under mild conditions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(2S)-1,1,1-trifluoro-2-isocyanatopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c1-3(8-2-9)4(5,6)7/h3H,1H3/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFOVJOEMUMSNN-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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